molecular formula C4H8Br2Se2 B14532835 Bis(2-bromoethyl)diselane CAS No. 62735-91-5

Bis(2-bromoethyl)diselane

Cat. No.: B14532835
CAS No.: 62735-91-5
M. Wt: 373.9 g/mol
InChI Key: FAJUSSXGGFMNDZ-UHFFFAOYSA-N
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Description

Bis(2-bromoethyl)diselane is an organoselenium compound characterized by the presence of two bromoethyl groups attached to a diselane (Se-Se) bond

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-bromoethyl)diselane can be synthesized through several methods. One common approach involves the reaction of 2-bromoethanol with selenium powder in the presence of a base, such as sodium hydroxide, to form the corresponding selenide. This intermediate is then oxidized to produce this compound. The reaction conditions typically involve refluxing the mixture in an appropriate solvent, such as ethanol or tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation by air .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(2-bromoethyl)diselane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of this compound can yield selenides or diselenides.

    Substitution: The bromoethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new organoselenium compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out in polar solvents like acetonitrile or water.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in solvents like THF or ethanol.

    Substitution: Nucleophilic substitution reactions are performed using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides and diselenides.

    Substitution: Various organoselenium compounds depending on the nucleophile used.

Scientific Research Applications

Bis(2-bromoethyl)diselane has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(2-bromoethyl)diselane involves its interaction with various molecular targets and pathways. In biological systems, the compound can undergo redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive enzymes. Its ability to form selenides and diselenides allows it to participate in redox cycling, which can impact cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl diselenide: Another organoselenium compound with similar redox properties.

    1,2-Bis(2-bromobenzyl)diselane: Structurally similar but with benzyl groups instead of bromoethyl groups.

    Selenocystine: A naturally occurring diselenide with biological significance.

Uniqueness

Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

62735-91-5

Molecular Formula

C4H8Br2Se2

Molecular Weight

373.9 g/mol

IUPAC Name

1-bromo-2-(2-bromoethyldiselanyl)ethane

InChI

InChI=1S/C4H8Br2Se2/c5-1-3-7-8-4-2-6/h1-4H2

InChI Key

FAJUSSXGGFMNDZ-UHFFFAOYSA-N

Canonical SMILES

C(CBr)[Se][Se]CCBr

Origin of Product

United States

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